![molecular formula C4H2BrF2IN2 B13554201 1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
1-[Bromo(difluoro)methyl]-4-iodo-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Bromo(difluoro)methyl]-4-iodo-pyrazole is a heterocyclic compound that features both bromine and iodine substituents on a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bromo(difluoro)methyl]-4-iodo-pyrazole typically involves the introduction of bromine and iodine atoms onto the pyrazole ring. One common method involves the bromination of a difluoromethylated pyrazole precursor, followed by iodination. The reaction conditions often require the use of strong acids or bases and may involve the use of catalysts to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Bromo(difluoro)methyl]-4-iodo-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove halogen atoms.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
1-[Bromo(difluoro)methyl]-4-iodo-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-[Bromo(difluoro)methyl]-4-iodo-pyrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 1-[Bromo(difluoro)methyl]-4-chloro-pyrazole
- 1-[Bromo(difluoro)methyl]-4-fluoro-pyrazole
- 1-[Bromo(difluoro)methyl]-4-bromo-pyrazole
Comparison: Compared to similar compounds, 1-[Bromo(difluoro)methyl]-4-iodo-pyrazole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. The larger atomic radius and higher electronegativity of iodine compared to other halogens can result in distinct chemical and biological properties, making this compound particularly valuable for specific applications.
Propiedades
Fórmula molecular |
C4H2BrF2IN2 |
|---|---|
Peso molecular |
322.88 g/mol |
Nombre IUPAC |
1-[bromo(difluoro)methyl]-4-iodopyrazole |
InChI |
InChI=1S/C4H2BrF2IN2/c5-4(6,7)10-2-3(8)1-9-10/h1-2H |
Clave InChI |
HCVIDAOLTBWYQR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1C(F)(F)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


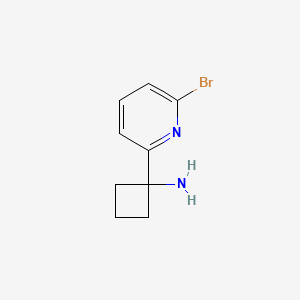

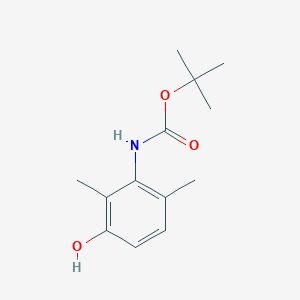
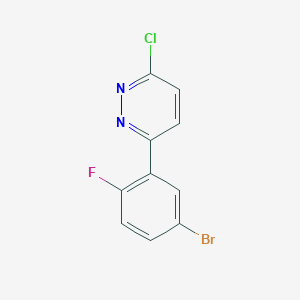

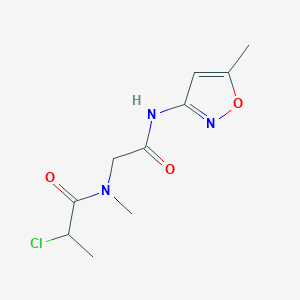
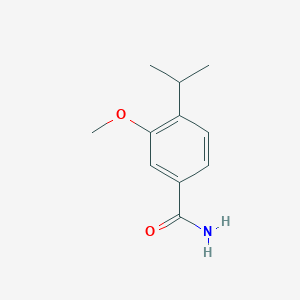
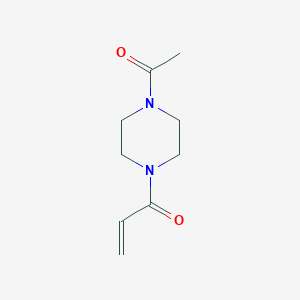

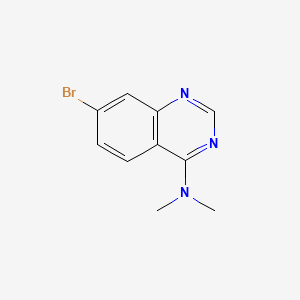
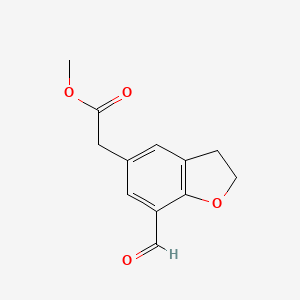
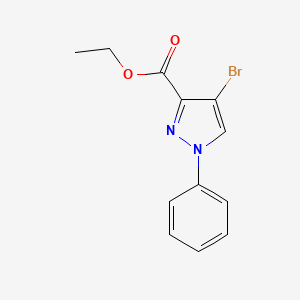
![3-[(2-Aminopropyl)sulfanyl]benzoicacidhydrochloride](/img/structure/B13554204.png)
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13554214.png)
